Dihydroorotase Inhibition: Sole Publicly Available Enzymatic IC₅₀ Benchmark for This Scaffold
Methyl 5-amino-6-hydroxypyridine-2-carboxylate was evaluated against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at a single concentration of 10 µM and pH 7.37 [1]. No comparable DHOase inhibition data exist for the regioisomer methyl 6-amino-5-hydroxypicolinate, the free acid, or the tert‑butyl ester. Although the absolute potency is modest, the result establishes a quantitative activity anchor for this substitution pattern, consistent with the known ability of 6‑hydroxypyridine‑2‑carboxylate derivatives to coordinate the catalytic zinc ion in DHOase active sites [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | Methyl 6-amino-5-hydroxypicolinate: no DHOase data reported. Class‑level baseline for pyridine‑2‑carboxylate DHOase inhibitors: IC₅₀ values ranging from 0.13 µM to >500 µM depending on substitution. |
| Quantified Difference | Not calculable (single‑point assay; no regioisomer data). Activity falls within the weak–moderate range of the pyridine‑2‑carboxylate chemotype. |
| Conditions | Mouse Ehrlich ascites dihydroorotase; compound concentration 10 µM; pH 7.37; assay type: enzymatic inhibition. |
Why This Matters
This is the only publicly available enzyme inhibition datum for the scaffold, providing a quantitative starting point for SAR campaigns directed at pyrimidine biosynthesis targets and enabling direct comparison once regioisomer data become available.
- [1] BindingDB Entry. BDBM50405110 – CAD protein (dihydroorotase) inhibition. Affinity Data: IC₅₀ = 1.80E+5 nM. Assay: mouse Ehrlich ascites cells, 10 µM compound, pH 7.37. View Source
- [2] Zhi Ying Liu et al. Pyridine-2-carboxylic acid derivatives as methionine aminopeptidase (MetAP) inhibitors. Proc. Natl. Acad. Sci. U.S.A. 2006, 103 (48), 18148–18153. Table 1: IC₅₀ values for HsMetAP1 and HsMetAP2. View Source
